1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one
Description
1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)9(12)7-4-8(13-3)11-5-10-7/h4-6H,1-3H3 |
InChI Key |
OBKVYPABSVIDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=NC=N1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one typically involves the reaction of 6-methoxypyrimidine with a suitable alkylating agent. One common method involves the use of 2-methylpropan-1-one as the alkylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has a similar pyrimidine core but with different functional groups, leading to distinct chemical properties and applications.
2-Aminopyrimidin-4(3H)-one: Another pyrimidine derivative with different substituents, used in various biological and medicinal applications.
Uniqueness
1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications .
Biological Activity
1-(6-Methoxypyrimidin-4-yl)-2-methylpropan-1-one is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound features a pyrimidine ring substituted with a methoxy group and a ketone functional group, which contributes to its pharmacological potential. The molecular formula is CHNO, and it has a molecular weight of approximately 168.20 g/mol.
Antiviral Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral activity by inhibiting viral replication. Studies have shown that compounds with similar structures can interfere with the life cycle of viruses, making them potential candidates for antiviral drug development.
Antitumor Activity
The compound has also been investigated for its antitumor properties. Pyrimidine derivatives are known to inhibit various cancer cell lines, and preliminary results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The methoxy substitution at the 6-position enhances solubility and may alter the compound's interaction with biological targets, leading to distinct pharmacological effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-one | Contains chlorine instead of methoxy | Different antiviral profile due to halogen |
| 2-Methylpyrimidin-4-one | Lacks methoxy group | Simplified structure may reduce biological activity |
| 5-Methoxypyrimidin-4-one | Methoxy group at a different position | Variability in biological activity |
This comparison highlights how structural variations can influence the biological activity of pyrimidine derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound. For instance, one study reported the synthesis of new PARP inhibitors derived from pyrimidine structures, demonstrating their potential in cancer therapy by selectively targeting BRCA-deficient tumors .
Another investigation into the compound's antiviral properties revealed promising results against specific viral strains, suggesting its utility in developing antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
